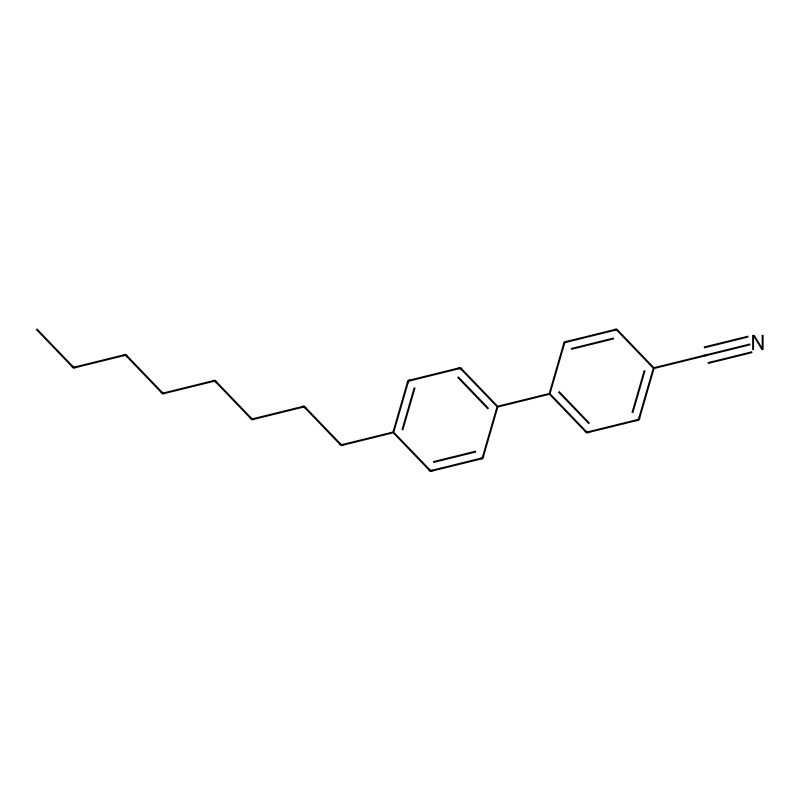4-Cyano-4'-octylbiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Molecular Dynamics Study
Field: Physical Chemistry
Application: 8CB is used in incoherent quasielastic neutron scattering experiments to study molecular dynamics.
Structure of Smectic A Phases
Field: Material Science
Application: 8CB is used to study the structure of smectic A phases of compounds with cyano end groups.
Liquid Crystal Applications
Methods: Monolayer films of the LCs are deposited onto highly ordered pyrolytic graphite.
Results: These self-assembled films display a wide variety of structural forms.
Dye-Sensitized Solar Cells
4-Cyano-4'-octylbiphenyl, also known as 4'-n-octyl-4-biphenylcarbonitrile or 8CB, is a chemical compound with the molecular formula C21H25N and a molecular weight of 291.44 g/mol. This compound is characterized by its biphenyl structure, where two phenyl rings are connected by a single bond, with a cyano group (-C≡N) and an octyl group (-C8H17) attached to the para positions of the biphenyl. It appears as a white or colorless solid at room temperature and has a boiling point of approximately 218 °C at reduced pressure (2 mmHg) .
4-Cyano-4'-octylbiphenyl is notable for its liquid crystalline properties, making it an important material in the field of liquid crystal displays (LCDs). Its phase behavior and thermal stability have been extensively studied, contributing to its application in various electronic devices .
While detailed safety data is limited, it's recommended to handle 8CB with standard laboratory precautions. Here are some general considerations:
- Potential skin and eye irritant: Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling.
- Potential respiratory irritant: Use in a well-ventilated area.
- Combustible: Keep away from heat, sparks, and open flames.
The chemical reactivity of 4-cyano-4'-octylbiphenyl is largely influenced by its functional groups. The cyano group can undergo nucleophilic substitution reactions, while the biphenyl structure can participate in electrophilic aromatic substitution. Additionally, studies have shown that this compound can form intermediates through pulse radiolysis, revealing unique phase effects under different conditions .
The synthesis of 4-cyano-4'-octylbiphenyl typically involves the reaction of an appropriate alkyl bromide with biphenyl in the presence of a cyanide source. A common method includes:
- Preparation of Biphenyl: Biphenyl can be synthesized through the coupling of phenyl groups.
- Alkylation: The biphenyl compound is then alkylated using n-octyl bromide in the presence of a base such as potassium carbonate.
- Cyanation: Finally, the introduction of the cyano group can be achieved via nucleophilic substitution using sodium cyanide.
This multi-step synthesis allows for the precise control over the resulting product's purity and yield .
4-Cyano-4'-octylbiphenyl is primarily used in:
- Liquid Crystal Displays (LCDs): Due to its liquid crystalline properties, it serves as a key component in various display technologies.
- Research: It is utilized in studies related to phase transitions and molecular interactions in liquid crystals.
- Materials Science: The compound's unique thermal properties make it valuable for developing new materials with specific thermal behaviors .
Interaction studies involving 4-cyano-4'-octylbiphenyl often focus on its behavior in mixtures with other liquid crystal compounds. For instance, binary systems involving this compound and others like 4-octyloxy-4'-cyanobiphenyl have been examined using differential scanning calorimetry (DSC) to understand their phase behavior and compatibility . These studies provide insights into how different liquid crystal compounds interact at various temperatures and concentrations.
Several compounds exhibit similarities to 4-cyano-4'-octylbiphenyl, particularly within the family of cyanobiphenyls. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Cyano-4'-pentylbiphenyl | C19H21N | Shorter alkyl chain; lower melting point |
| 4-Cyano-4'-dodecylbiphenyl | C23H31N | Longer alkyl chain; higher thermal stability |
| 4-Cyano-4'-octyloxybiphenyl | C21H25NO | Contains an ether functional group; different solubility characteristics |
| 4-Cyano-3-methylphenyl | C16H15N | Methyl substitution on one phenol ring; altered electronic properties |
These compounds share structural similarities but differ in their physical properties and applications due to variations in their alkyl chain lengths or additional functional groups. The unique combination of properties exhibited by 4-cyano-4'-octylbiphenyl makes it particularly suited for specific applications in liquid crystal technology .
XLogP3
GHS Hazard Statements
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








